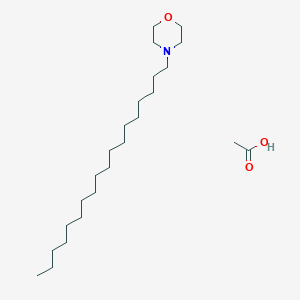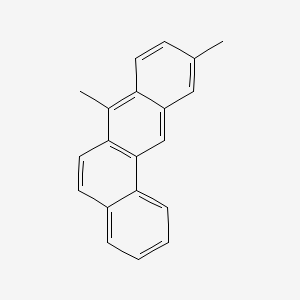
7,10-Dimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is structurally characterized by the presence of two methyl groups attached to the benz(a)anthracene framework, making it a significant subject of study in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz(a)anthracene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are frequently used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene compounds .
Applications De Recherche Scientifique
7,10-Dimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It serves as a tumor initiator in animal models to study the mechanisms of carcinogenesis and test potential anti-cancer agents.
Immunotoxicity Studies: The compound is used to investigate the effects of carcinogens on the immune system.
Pharmacological Research: It helps in understanding the metabolic pathways and the role of various enzymes in the detoxification of carcinogens.
Mécanisme D'action
The mechanism of action of 7,10-Dimethylbenz(a)anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and suppressing immune responses . The involvement of microsomal epoxide hydrolase in its metabolic activation is also significant .
Comparaison Avec Des Composés Similaires
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
Comparison: While all these compounds share a similar polycyclic aromatic hydrocarbon structure with methyl substitutions, 7,10-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. For instance, 7,12-Dimethylbenz(a)anthracene is also a potent carcinogen but has different metabolic pathways and target organs .
Propriétés
Numéro CAS |
59686-70-3 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
7,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3 |
Clé InChI |
MYJDLKGDPIJUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


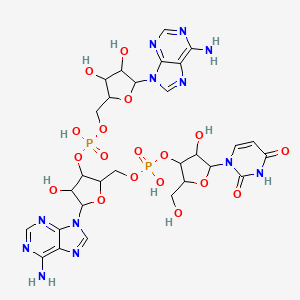



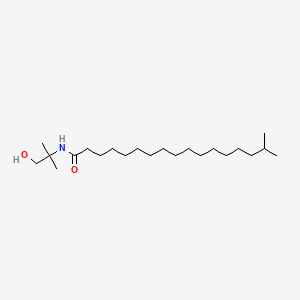
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
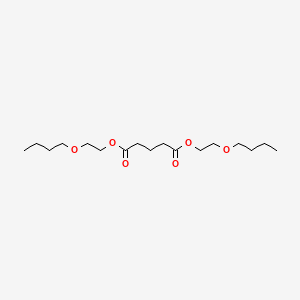



![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
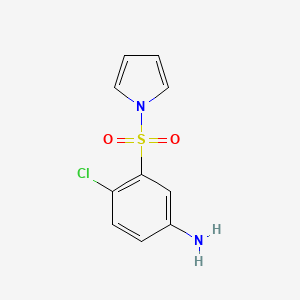
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
